molecular formula C12H15N5 B1483156 2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetimidamide CAS No. 2098089-90-6

2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetimidamide

Cat. No. B1483156
CAS RN: 2098089-90-6
M. Wt: 229.28 g/mol
InChI Key: LSOCSFZMMNRXJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetimidamide” is a complex organic molecule that contains several functional groups, including a pyrazole ring and a pyridine ring . Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Pyridine is a basic heterocyclic organic compound similar to benzene and contains one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring attached to a pyridine ring via an ethyl group . The exact structure would depend on the specific locations of these attachments.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. Pyrazole and pyridine rings are known to undergo a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Pyrazole and pyridine derivatives are generally soluble in polar solvents due to the presence of nitrogen atoms .

Future Directions

The future directions for research on this compound would depend on its potential applications. Given the wide range of biological activities exhibited by pyrazole and pyridine derivatives , this compound could potentially be explored for various therapeutic applications.

properties

IUPAC Name

2-(1-ethyl-3-pyridin-4-ylpyrazol-4-yl)ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5/c1-2-17-8-10(7-11(13)14)12(16-17)9-3-5-15-6-4-9/h3-6,8H,2,7H2,1H3,(H3,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSOCSFZMMNRXJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CC=NC=C2)CC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetimidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetimidamide
Reactant of Route 2
2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetimidamide
Reactant of Route 3
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2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetimidamide
Reactant of Route 4
2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetimidamide
Reactant of Route 5
2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetimidamide
Reactant of Route 6
2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetimidamide

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